molecular formula C12H17NO B1615602 6-Phenylhexanamide CAS No. 31274-14-3

6-Phenylhexanamide

Cat. No.: B1615602
CAS No.: 31274-14-3
M. Wt: 191.27 g/mol
InChI Key: FPOQQFPVMGNKJM-UHFFFAOYSA-N
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Description

6-Phenylhexanamide is an organic compound with the molecular formula C12H17NO. It is characterized by a hexanamide backbone with a phenyl group attached to the sixth carbon atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

6-Phenylhexanamide has been extensively studied for its potential as a mitofusin activator. Mitofusins are proteins involved in mitochondrial fusion, a process crucial for maintaining mitochondrial health. Research has shown that derivatives of this compound can activate mitofusins, making them promising candidates for the treatment of mitochondrial diseases such as Charcot-Marie-Tooth disease type 2A .

In addition to its role in mitochondrial research, this compound has applications in the development of antimicrobial agents. Studies have demonstrated its potential in inhibiting the growth of various bacterial strains, making it a valuable compound in the field of medicinal chemistry .

Mechanism of Action

6-Phenylhexanamide has been found to activate Mitofusin, a protein involved in mitochondrial fusion . This could potentially help in the treatment of mitochondrial diseases .

Future Directions

Research into 6-Phenylhexanamide and its derivatives has shown promise for the treatment of mitochondrial diseases . Further development and research into these compounds could potentially lead to new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylhexanamide typically involves the reaction of 6-phenylhexanoic acid with ammonia or an amine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 6-Phenylhexanoic acid or 6-phenylhexanone.

    Reduction: 6-Phenylhexylamine.

    Substitution: Various substituted hexanamides depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific ability to activate mitofusins, a property not commonly found in other similar compounds. This unique mechanism of action makes it a valuable compound for research in mitochondrial diseases and other related fields .

Properties

IUPAC Name

6-phenylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOQQFPVMGNKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294736
Record name 6-phenylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31274-14-3
Record name NSC97771
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-phenylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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